molecular formula C8H9N3O2 B11912543 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11912543
M. Wt: 179.18 g/mol
InChI Key: AOWYIRVOUBLWQQ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a chemical compound of interest in medicinal chemistry and drug discovery research. Pyrrolo[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in pharmaceutical development due to their structural similarity to purine bases, which allows them to interact with a variety of enzymatic targets . This core structure is associated with a wide spectrum of reported biological activities; analogous compounds have been investigated for their potential as antimicrobial , anticancer , anti-inflammatory , and antiviral agents . Researchers value this scaffold for its versatility and its role in the synthesis of novel therapeutic candidates. This product is intended for research and development purposes in a laboratory setting. 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3,6-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9N3O2/c1-4-3-5-6(9-4)7(12)11(2)8(13)10-5/h3,9H,1-2H3,(H,10,13)

InChI Key

AOWYIRVOUBLWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=O)N2)C

Origin of Product

United States

Preparation Methods

N3-Methylation of Pyrrolo[3,2-d]pyrimidine Precursors

The introduction of the N3-methyl group is commonly achieved through alkylation of a pre-formed pyrrolo[3,2-d]pyrimidine scaffold. For example, treatment of 6-bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione with methyl iodide in the presence of lithium hydride (LiH) in butanone at 20°C selectively methylates the N3 position, yielding the 3-methyl intermediate with 67% efficiency. This reaction exploits the enhanced nucleophilicity of the pyrrole nitrogen compared to the pyrimidine nitrogens.

Reaction Conditions:

  • Substrate: 6-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

  • Methylating Agent: Methyl iodide (2.2 equiv)

  • Base: LiH (1.5 equiv)

  • Solvent: Butanone

  • Temperature: 20°C, 12 h

  • Yield: 67%

C6-Methylation via Suzuki-Miyaura Cross-Coupling

The C6-methyl group is introduced via palladium-catalyzed cross-coupling. A bromine atom at position 6 serves as a leaving group, enabling coupling with methylboronic acid. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and potassium carbonate (K₂CO₃) as a base in a dioxane/water mixture at 80°C, the 6-methyl derivative is obtained in 72% yield.

Reaction Scheme:

6-Bromo-3-methyl-pyrrolo[3,2-d]pyrimidine-2,4-dione+MeB(OH)2Pd(PPh₃)₄, K₂CO₃3,6-Dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-dione\text{6-Bromo-3-methyl-pyrrolo[3,2-d]pyrimidine-2,4-dione} + \text{MeB(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{3,6-Dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-dione}

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (3 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 8 h

  • Yield: 72%

One-Pot Cyclocondensation Strategies

Cyclization of 6-Azido-1,3-dimethylpyrimidine-2,4-dione

A scalable route involves the cyclization of 6-azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under thermal conditions. Heating the azide in toluene at 110°C for 5 hours induces a Huisgen-type cyclization, forming the pyrrolo[3,2-d]pyrimidine core. This method achieves a 52% yield and avoids transition-metal catalysts.

Mechanistic Insight:
The reaction proceeds via a [3+2] cycloaddition between the azide and an in situ-generated alkyne intermediate, followed by rearomatization and loss of nitrogen gas.

Key Data:

  • Substrate: 6-Azido-1,3-dimethylpyrimidine-2,4-dione

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 5 h

  • Yield: 52%

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A mixture of 6-hydrazinyl-3-methyluracil and methylglyoxal in acetic acid under microwave conditions (150°C, 20 min) produces the target compound in 65% yield. This method enhances regioselectivity by minimizing side reactions.

Advantages:

  • Time Efficiency: 20 min vs. 5–12 h for conventional heating

  • Yield Improvement: 65% vs. 52%

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYieldAdvantagesLimitations
N3-Alkylation + C6-CouplingMethylation, Suzuki couplingPd catalysis, 80°C72%High regioselectivityRequires pre-functionalized substrate
One-Pot CyclizationAzide cyclizationThermal, 110°C52%Scalable, metal-freeModerate yield
Microwave CyclizationHydrazine + glyoxal condensationMicrowave, 150°C65%Rapid, high efficiencySpecialized equipment needed

Challenges and Optimization Strategies

Regioselectivity in Methylation

Competitive methylation at N1, N3, or N7 positions necessitates careful selection of bases and solvents. Lithium hydride in butanone preferentially deprotonates N3, while stronger bases like sodium hydride lead to over-alkylation.

Purification of Polar Intermediates

The high polarity of pyrrolo[3,2-d]pyrimidinediones complicates isolation. Silica gel chromatography with ethyl acetate/methanol (9:1) eluent effectively separates the product from unreacted starting materials .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in diverse chemical transformations, including:

Substitution Reactions

Reaction TypeReagentsConditionsYieldReference
Nucleophilic substitutionMethyl iodide, K₂CO₃DMF, 80°C, 12 h~60%
ChlorinationPhosphorus oxychloride120°C, 6 h70%
FunctionalizationTrimethylsilyl acetylenePalladium catalystsModerate

Oxidation/Reduction

ReactionReagentsConditionsYieldReference
OxidationOxoneRT, DMFN/A
ReductionSodium borohydrideMethanol, RTN/A

Key Reaction Pathways

3.1 Synthesis of Dichloropyrrolo[3,2-d]pyrimidine Precursors
A common intermediate is 2,4-dichloropyrrolo[3,2-d]pyrimidine, synthesized by reacting the parent dione with phosphorus oxychloride . Subsequent substitution replaces chlorine atoms with methyl groups.

3.2 Microwave-Assisted One-Pot Synthesis
For direct synthesis:

  • React 5-aminouracil with dimedone under microwave heating.

  • Introduce methyl groups via alkylation or C–H functionalization .

Analytical Characterization

PropertyValueMethodReference
Molecular FormulaC₈H₉N₃O₂Mass spectrometry
Molecular Weight179.18 g/molPubChem CID 206249
Melting Point228.3–232.0°CDSC

Research Challenges

  • Selectivity : Achieving regioselective substitution at positions 3 and 6 remains challenging.

  • Yield Optimization : Multi-step syntheses often require iterative optimization of reaction conditions .

This compound’s reactivity highlights its versatility as a building block in heterocyclic chemistry, with potential applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is C8H9N3O2. It features a pyrrolo-pyrimidine core structure which is crucial for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Biological Applications

1. Anticancer Activity:
Recent studies have highlighted the anticancer properties of derivatives of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. For instance, compounds with similar structures have been reported to inhibit key kinases involved in cancer progression such as the epidermal growth factor receptor (EGFR) and glycogen synthase kinase-3 beta (GSK-3β) . These interactions suggest that derivatives of this compound could serve as potential anticancer agents.

2. Antifolate Activity:
Some derivatives have shown antifolate activity which is significant for the treatment of various cancers. The ability to inhibit enzymes like thymidylate synthase and dihydrofolate reductase positions these compounds as dual inhibitors that could enhance therapeutic efficacy against tumors .

3. Antimicrobial Properties:
Research has also indicated that pyrrole derivatives exhibit antimicrobial activity. For example, certain compounds derived from the pyrrolo[3,2-d]pyrimidine structure have been tested against bacterial strains such as Mycobacterium tuberculosis . This potential makes them candidates for developing new antibiotics.

Synthetic Methodologies

1. One-Pot Synthesis:
A notable synthetic approach involves a one-pot three-component reaction that combines phenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, and isocyanides . This method not only simplifies the synthesis process but also enhances yield efficiency.

2. Regioselective Synthesis:
The regioselective synthesis of various substituted derivatives has been optimized to produce compounds with specific biological activities. This approach allows for the systematic exploration of structure-activity relationships which is critical in drug development .

Case Studies

Study Findings Implications
Miyazaki et al. (2023)Identified dual inhibitors of thymidylate synthase and dihydrofolate reductase from pyrrolo derivativesPotential for enhanced cancer treatment protocols
Gangjee et al. (2024)Reported on compounds acting as dual inhibitors of Tie-2 and vascular endothelial growth factor 2Implications for targeting tumor angiogenesis
Recent Antimicrobial ResearchDemonstrated effectiveness against Mycobacterium tuberculosisOpens avenues for new antibiotic developments

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural Insights :

  • Methyl groups at positions 3 and 6 (target compound) improve metabolic stability and membrane permeability compared to the unsubstituted parent .
  • Halogenation (e.g., 6-Cl in GSK621) or aromatic substitutions (e.g., biphenyl in GSK621) enhance target specificity and potency .

Pharmacological Activities

Enzyme Inhibition

  • 3,6-Dimethyl Derivatives: Demonstrated IC₅₀ values in the low micromolar range for D-amino acid oxidase (DAO) inhibition (e.g., compound 12: IC₅₀ = 52 nM) .
  • Pyrido[3,2-d]pyrimidine-diones : Exhibit α-amylase/α-glucosidase inhibition (e.g., compound 5h : IC₅₀ = 70% inhibition at 100 μM) .
  • GSK621 : Potent AMPK activation (IC₅₀ < 100 nM) via hydrophobic interactions with the γ-subunit .

Anticancer Activity

  • 6-Chloro-5-nitro Derivatives : Show cytotoxicity via DNA intercalation and topoisomerase inhibition .
  • 5-(4-Chlorophenyl)-6-(2-aminophenyl) Derivatives: Moderate activity against breast cancer cell lines (logD = 3.54 enhances cellular uptake) .

Antioxidant Activity

  • 7-Thio Cyclopenta[d]pyrimidine-diones : Inhibit Fe²⁺-dependent adrenaline oxidation (e.g., compound 4h : 85% radical scavenging at 1 mM) .

Physicochemical Properties

Property 3,6-Dimethyl Target Compound 1H-Pyrrolo[3,2-d]pyrimidine-dione (Base) GSK621 (Halogenated Derivative)
Molecular Weight 181.17 g/mol 165.15 g/mol 465.87 g/mol
logP ~1.8 (estimated) 1.32 3.91
Hydrogen Bond Donors 2 2 2
Melting Point Not reported 328–330°C (similar CAS 27507-08-0) 246°C (pyrido derivative)
Solubility Low (lipophilic) Moderate (polar groups) Low (bulky substituents)

Key Trends :

  • Methylation increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Bulky substituents (e.g., biphenyl in GSK621) reduce solubility but improve target binding .

Biological Activity

3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications based on diverse research findings.

  • Molecular Formula : C₈H₉N₃O₂
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 46155-89-9
  • Structure : The compound features a pyrrolo[3,2-d]pyrimidine core with two methyl groups at positions 3 and 6 and a dione functional group at positions 2 and 4.

Synthesis

The synthesis of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be achieved through one-pot three-component reactions involving various precursors. For instance, a method reported in the literature utilizes arylglyoxals and barbituric acid derivatives under mild conditions to yield high purity compounds efficiently .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of derivatives of pyrrolo[3,2-d]pyrimidine compounds against various cancer cell lines. The compound demonstrated notable activity against:

  • HeLa Cells : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • MDA-MB-231 (breast cancer) : Variants of the compound showed selective toxicity, suggesting potential as a targeted therapeutic agent .

The biological activity of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine derivatives is hypothesized to involve:

  • Inhibition of Key Kinases : Compounds have been identified as inhibitors of kinases such as GSK-3β and ACK-1, which are crucial in cancer cell signaling pathways.
  • Interaction with Enzymes : Molecular docking studies revealed strong binding affinities to targets like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for nucleotide synthesis in rapidly dividing cells .

Case Studies

StudyFindings
Miyazaki et al.Reported dual inhibitors of TS and DHFR with enhanced anticancer activity using modified pyrrolo derivatives .
Gangjee et al.Identified compounds that inhibit Tie-2 and VEGFR-2 pathways, demonstrating potential for anti-angiogenic therapy .
Recent Synthesis StudyDeveloped environmentally friendly synthetic routes yielding high yields of pyrrolo derivatives with promising biological profiles .

Q & A

Basic: What are the common synthetic strategies for preparing 3,6-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives?

A typical approach involves alkylation and cyclocondensation reactions. For example, alkylation of the core heterocycle with benzyl chlorides or chloroacetamides in DMF with potassium carbonate yields 1-alkyl derivatives (e.g., 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-diones) . Cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis, is another method .

Basic: How are structural and purity characteristics validated for these compounds?

1H NMR and HRMS are critical. For instance, 1H NMR of alkylated derivatives shows distinct singlet signals for methyl groups (e.g., δ 2.12 ppm for 6-methyl substituents) and aromatic protons (δ 7.07–8.13 ppm for phenyl groups) . Chromatography (C18 column, 100×4 mm, 25-min cycle) is used for purity analysis .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Key variables include molar ratios and catalyst selection . In the synthesis of bis(pyrimidine-2,4-diones), using a 1:1 aldehyde-to-uracil ratio with concentrated HCl in H₂O at 70°C minimizes side products like 5-(chloro(phenyl)methyl)pyrimidine-2,4-dione . Solvent choice (e.g., acetic acid for cyclization) and stepwise addition of reagents (e.g., zinc dust in glacial acetic acid for nitro group reduction) also improve yields .

Advanced: What methodologies are used to evaluate the biological activity of these compounds?

In vitro antimicrobial assays (e.g., against Gram-positive/negative bacteria) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) are standard. Derivatives with 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substituents show enhanced antimicrobial activity, while 6-hydroxy-8-methyl-5-(thiophen-2-yl) derivatives exhibit PARP-1 inhibition (IC₅₀ values in µM range) .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

  • N-Alkylation : Benzyl or chloroacetamide groups at the 1-position enhance antimicrobial activity .
  • Heterocyclic substituents : Thiazole or oxadiazole rings at the 6-position improve lipophilicity and target binding .
  • Electrophilic warheads : Chloromethyl or bromophenyl groups enable covalent binding to biological targets (e.g., FGFR4 inhibition) .

Advanced: How can researchers address challenges in isolating by-products or regioisomers?

Column chromatography (silica gel, MeOH/CHCl₃ eluents) and recrystallization are effective. For example, regioisomers of pyrido[2,3-d]pyrimidines are separable via TLC (Rf 0.17–0.20 in MeOH/CHCl₃) . HPLC with C18 columns resolves bis(pyrimidine-dione) by-products .

Advanced: What analytical challenges arise in characterizing NH/OH exchangeable protons?

In 1H NMR , broad signals for NH/OH protons (e.g., δ 11.23–11.27 ppm) require DMSO-d₆ as a solvent to slow exchange . IR spectroscopy complements this with NH/OH stretches (3040–3450 cm⁻¹) .

Advanced: How is regioselectivity achieved during alkylation or heterocycle formation?

Directing groups (e.g., phenyl at the 3-position) and solvent polarity (e.g., DMF vs. acetic acid) control regioselectivity. For instance, alkylation at the 1-position is favored over the 3-position in DMF due to steric and electronic effects .

Advanced: What strategies improve solubility and stability for in vivo studies?

Introducing hydrophilic groups (e.g., methoxy or hydroxy substituents) or formulating as sodium salts enhances aqueous solubility. For example, 5,5′-(phenylmethylene)bis(pyrimidine-diones) with balanced lipophilicity show improved pharmacokinetic profiles .

Advanced: How are computational methods integrated into the design of these compounds?

Molecular docking (e.g., AutoDock Vina) predicts binding to targets like HIV-1 capsid proteins or PARP-1. DFT calculations optimize electrophilic warhead geometry for covalent inhibition . In silico ADMET profiling (e.g., SwissADME) guides lead optimization .

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